molecular formula C8H13NS2 B6279002 1-(methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine CAS No. 1248119-45-0

1-(methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine

Cat. No.: B6279002
CAS No.: 1248119-45-0
M. Wt: 187.3
InChI Key:
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Description

1-(methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine, also known as Methiopropamine (MPA), is a stimulant chemically related to methamphetamine where the phenyl ring has been replaced by thiophene . It was first synthesized in 1942 and began being sold online in late 2010 . It has a very short history of human use and little is known about potential health risks or benefits .


Synthesis Analysis

Though it was first synthesized in 1942, it wasn’t until it began being sold online in late 2010 that it saw much recreational use . The exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The chemical formula of Methiopropamine is C8H13NS and its molecular weight is 155.261 . It is also known by the alternate chemical name 1-(thiophen-2-yl)-2-methylaminopropane .

Mechanism of Action

Like amphetamine and most of its analogues, Methiopropamine most likely acts as a norepinephrine–dopamine reuptake inhibitor and/or releasing agent .

Safety and Hazards

Little is known about the potential health risks or benefits of Methiopropamine . It has a very short history of human use .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine involves the reaction of 2-bromo-1-(methylsulfanyl)propane with thiophene-2-carbaldehyde, followed by reduction of the resulting imine with sodium borohydride.", "Starting Materials": [ "2-bromo-1-(methylsulfanyl)propane", "thiophene-2-carbaldehyde", "sodium borohydride", "methanol", "diethyl ether", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-bromo-1-(methylsulfanyl)propane (1.0 g, 4.7 mmol) and thiophene-2-carbaldehyde (0.67 g, 5.0 mmol) in methanol (20 mL) and add hydrochloric acid (1.0 mL, 12 M). Stir the mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers and wash with sodium hydroxide solution (10%). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a yellow oil.", "Step 3: Dissolve the yellow oil in methanol (10 mL) and add sodium borohydride (0.25 g, 6.6 mmol) slowly with stirring. Stir the mixture at room temperature for 2 hours.", "Step 4: Quench the reaction by adding water (10 mL) and then hydrochloric acid (1.0 mL, 12 M). Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers and wash with sodium hydroxide solution (10%). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product as a yellow oil." ] }

CAS No.

1248119-45-0

Molecular Formula

C8H13NS2

Molecular Weight

187.3

Purity

95

Origin of Product

United States

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